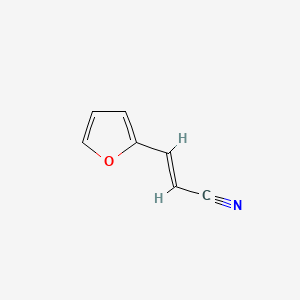

2-Furanacrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Furanacrylonitrile is a useful research compound. Its molecular formula is C7H5NO and its molecular weight is 119.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Knoevenagel Condensation

One prominent application of 2-furanacrylonitrile is in the Knoevenagel condensation reaction, which is a key method for synthesizing α,β-unsaturated carbonyl compounds. Recent studies have demonstrated its effectiveness in producing 3-(furan-2-yl)acrylonitrile derivatives using biogenic carbonates as catalysts. The reaction proceeds under solvent-free conditions, yielding high product yields (up to 87%) when optimized conditions are applied .

Table 1: Yield of Knoevenagel Products

| Catalyst Ratio | Yield (%) |

|---|---|

| 50:50 Ca:Ba | 87 |

| 25:75 Ca:Ba | 79 |

The study indicates that the synergistic effect of the catalysts enhances the reaction efficiency, making it a sustainable approach for organic synthesis .

1.2 Diels-Alder Reactions

This compound also serves as a dienophile in Diels-Alder cycloadditions, which are crucial for constructing cyclic compounds. It has been utilized to protect double bonds in functionalized alkenes against nucleophiles through this reaction. For instance, modifications involving maleimide derivatives have been reported to yield high regio- and diastereoselectivity .

Pharmaceutical Applications

2.1 Anticancer Activity

Furan derivatives, including those derived from this compound, have shown significant pharmacological properties. They are being investigated as potential candidates for anticancer drugs due to their ability to act as key intermediates in synthesizing new therapeutic agents. For example, furan-2-carboxamide and related compounds have been synthesized and evaluated for their anti-cancer activity .

Table 2: Pharmacological Properties of Furan Derivatives

| Property | Activity |

|---|---|

| Antidepressant | Yes |

| Anti-inflammatory | Yes |

| Anticancer | Yes |

| Antioxidant | Yes |

Research indicates that these compounds exhibit various biological activities that can be harnessed in medicinal chemistry .

Material Science

3.1 Functional Materials

In material science, this compound is being explored for its potential in creating functional materials such as polymers and coatings. Its reactivity allows it to participate in polymerization processes, leading to the development of materials with tailored properties for specific applications.

3.2 Catalytic Systems

Recent advancements have introduced catalytic systems utilizing furan derivatives for synthesizing complex organic molecules. For example, polyether sulfone sulfamic acid has been employed as an efficient catalyst for preparing furan-2-ones and spiro[indoline] derivatives from anilines and aldehydes . This method showcases the versatility of furan-based compounds in catalysis.

Propriétés

Numéro CAS |

6125-63-9 |

|---|---|

Formule moléculaire |

C7H5NO |

Poids moléculaire |

119.12 g/mol |

Nom IUPAC |

(E)-3-(furan-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ |

Clé InChI |

ZHKAQNFBQHPERX-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C=CC#N |

SMILES canonique |

C1=COC(=C1)C=CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.